

L-(+)-Diethyl Tartrate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Diethyl tartrate

Cat. No.: B3433591

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Introduction

L-(+)-**Diethyl tartrate** (DET) is a diester of L-tartaric acid and ethanol. It is a chiral molecule that is widely used in asymmetric synthesis as a chiral auxiliary, ligand, and starting material for the synthesis of a variety of enantiomerically pure compounds. This technical guide provides an in-depth overview of the chemical and physical properties of L-(+)-**diethyl tartrate**, detailed experimental protocols for its synthesis and its application in the renowned Sharpless-Katsuki asymmetric epoxidation, and a discussion of its role in drug development and other research areas.

Core Data Presentation

The following table summarizes the key quantitative data for L-(+)-**Diethyl tartrate**.

Property	Value	Reference
CAS Number	87-91-2	[1][2][3][4][5]
Molecular Formula	C8H14O6	[2][3][5]
Molecular Weight	206.19 g/mol	[1][2][3][5]
Appearance	Colorless to light yellow clear, viscous liquid	[2]
Boiling Point	280 °C (lit.)	[1]
Density	1.204 g/mL at 25 °C (lit.)	[1]
Refractive Index	n ₂₀ /D 1.446 (lit.)	[1]
Specific Rotation [α] ₂₀ /D	+8.5°, neat	[1]
Flash Point	93 °C (199.4 °F) - closed cup	[6]
Solubility	Insoluble in water	

Experimental Protocols

Synthesis of L-(+)-Diethyl Tartrate

There are several methods for the synthesis of L-(+)-**diethyl tartrate**. A common laboratory-scale preparation involves the esterification of L-(+)-tartaric acid with ethanol in the presence of an acid catalyst.

Method 1: Thionyl Chloride Mediated Esterification

This method utilizes thionyl chloride to facilitate the esterification of L-(+)-tartaric acid with ethanol.

- Materials:
 - L-(+)-tartaric acid (30 g)
 - Anhydrous ethanol (150 mL)

- Thionyl chloride (95.4 g)
- Potassium bicarbonate (3.3 g)
- Procedure:
 - To a 500 mL three-necked flask, add L-(+)-tartaric acid and anhydrous ethanol.
 - Stir the mixture to ensure it is homogeneous. Control the reaction temperature between 0 and 30 °C.
 - Slowly add thionyl chloride dropwise over 1.5 hours, carefully managing the exothermic reaction.
 - After the addition is complete, warm the reaction system to 50 °C and continue the reaction for 2 hours.
 - Remove the ethanol by distillation under reduced pressure to obtain the crude L-(+)-**diethyl tartrate**.
 - To the crude product, add potassium bicarbonate and stir the mixture at 20 °C for 3 hours.
 - Filter the mixture to remove solid insoluble matter. The resulting product is L-(+)-**diethyl tartrate** as a colorless or light yellow oily liquid. This process can yield a product with a purity of over 99%.

Method 2: Boric Acid Catalyzed Esterification

This method employs boric acid as a non-corrosive catalyst for the esterification.

- Materials:
 - L-(+)-tartaric acid (1.0 g)
 - Dry ethanol (30 mL)
 - Boric acid (90 mg, 1.5 mmol)
 - Ethyl acetate/Hexane for column chromatography

- Procedure:
 - Add boric acid to a stirring solution of L-(+)-tartaric acid in dry ethanol.
 - Stir the mixture at room temperature for 18 hours.
 - Remove the volatile components under vacuum with gentle heating (40-45 °C).
 - Purify the product by column chromatography using a gradient of 50% to 100% ethyl acetate in hexane to obtain the pure L-(+)-**diethyl tartrate**.^[1]

Application in Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki epoxidation is a highly enantioselective method to convert primary and secondary allylic alcohols to 2,3-epoxyalcohols.^[5] L-(+)-**Diethyl tartrate** is a crucial chiral ligand in this reaction.

- Materials:
 - Titanium (IV) isopropoxide (Ti(OiPr)₄)
 - L-(+)-**Diethyl tartrate** (L-(+)-DET)
 - tert-Butyl hydroperoxide (TBHP)
 - Allylic alcohol substrate
 - Dichloromethane (CH₂Cl₂) as solvent
 - 3Å molecular sieves
- Procedure:
 - In a round-bottom flask under an inert atmosphere, add dichloromethane and 3Å molecular sieves.
 - Cool the flask to -20 °C.

- Add titanium (IV) isopropoxide and L-(+)-**diethyl tartrate** to the cooled solvent.
- Stir the mixture for 30 minutes.
- Add the allylic alcohol substrate.
- Add tert-butyl hydroperoxide dropwise.
- Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride.
- Allow the mixture to warm to room temperature and stir vigorously for at least one hour.
- Filter the mixture through celite to remove the titanium salts.
- Extract the filtrate with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting epoxy alcohol by column chromatography.

Role in Drug Development and Research

L-(+)-**Diethyl tartrate** is a valuable chiral building block in the synthesis of numerous complex molecules with biological activity.^[2] Its application in the Sharpless epoxidation has been pivotal in the total synthesis of various natural products and pharmaceuticals.^[5]

Examples of biologically active compounds synthesized using L-(+)-**diethyl tartrate** as a chiral auxiliary include:

- (+)-Altholactone
- (-)-Aspicilin

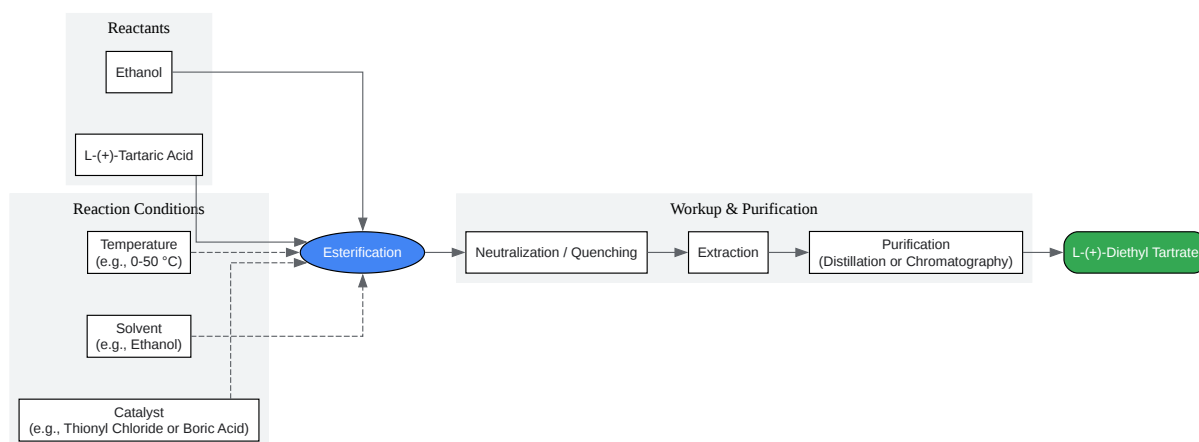
- (+)-Monomorine I
- (+)-(1R,2R,3S,6S)-3,6-di-O-methyl conduritol-E

Furthermore, it is used as a chiral reagent in the synthesis of isoquinoline alkaloids and arundic acid, which has been investigated for the therapy of acute ischemic stroke.

Signaling Pathways and Biological Activity

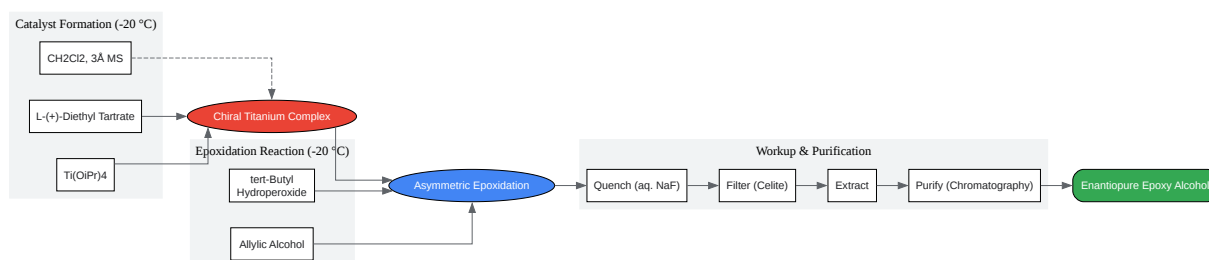
L-(+)-**Diethyl tartrate** is primarily utilized as a synthetic intermediate and chiral auxiliary in organic chemistry. There is limited evidence of its direct involvement in biological signaling pathways in the same manner as endogenous ligands or drugs. Its biological effects are generally a consequence of the stereochemistry it imparts to the final active pharmaceutical ingredient. One study has suggested its potential use in treating inflammatory bowel disease, possibly through the inhibition of prostaglandin synthesis, which is a pharmacological effect rather than a role in a natural signaling cascade.[3] The Human Metabolome Database does not list any known metabolic pathways for **diethyl tartrate**.

Mandatory Visualizations



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Caption: A generalized workflow for the synthesis of L-(+)-**Diethyl Tartrate**.



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Caption: Experimental workflow for the Sharpless-Katsuki Asymmetric Epoxidation.

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